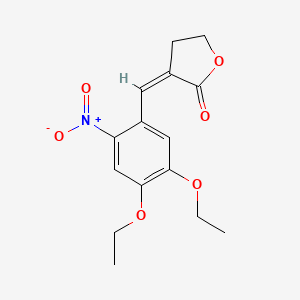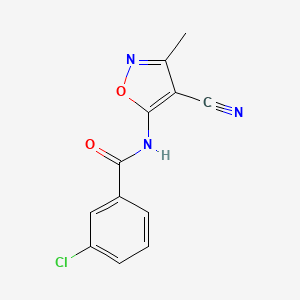
(1E)-N-Cyclohexyl-2-(2-methylfuran-3-yl)ethan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine is a compound belonging to the class of furan derivatives. It has a molecular formula of C13H19NO and a molecular weight of 205.29 g/mol . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine typically involves the condensation reaction between 2-methylfuran-3-carbaldehyde and cyclohexylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Products include furanones and other oxygenated compounds.
Reduction: The major product is the corresponding amine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(2-Methylfuran-3-yl)ethylidene)aniline
- N-(2-(2-Methylfuran-3-yl)ethylidene)pyrrolidine
- N-(2-(2-Methylfuran-3-yl)ethylidene)morpholine
Uniqueness
N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine is unique due to its specific structural features, including the cyclohexylamine moiety and the furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
88071-30-1 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N-cyclohexyl-2-(2-methylfuran-3-yl)ethanimine |
InChI |
InChI=1S/C13H19NO/c1-11-12(8-10-15-11)7-9-14-13-5-3-2-4-6-13/h8-10,13H,2-7H2,1H3 |
Clé InChI |
XRFQWVRSHQZHRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)CC=NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B15212077.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)


![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)



![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)
![Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester](/img/structure/B15212134.png)


